3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride
CAS No.:
Cat. No.: VC12938172
Molecular Formula: C6H13Cl2N5
Molecular Weight: 226.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13Cl2N5 |
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Molecular Weight | 226.10 g/mol |
IUPAC Name | 5-pyrrolidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H |
Standard InChI Key | KVJGDOUMBVLWQG-UHFFFAOYSA-N |
SMILES | C1CNCC1C2=NC(=NN2)N.Cl.Cl |
Canonical SMILES | C1CNCC1C2=NC(=NN2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride (C₆H₁₂N₆·2HCl) features a 1,2,4-triazole ring substituted at the 3-position with a pyrrolidin-3-yl group and at the 5-position with an amino group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological contexts. Key structural attributes include:
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions .
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Pyrrolidine substituent: A saturated five-membered amine ring conferring conformational flexibility and potential for secondary interactions with biological targets .
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Amino group: Enhances hydrogen-bonding capacity and serves as a site for further functionalization .
X-ray crystallographic studies of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides reveal perpendicular orientations between the triazole ring and adjacent substituents, a feature likely conserved in this compound due to steric and electronic similarities .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
Building on protocols for analogous triazoles , the synthesis of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride likely involves a two-step process:
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Formation of the triazole core: Cyclocondensation of pyrrolidin-3-ylguanidine with a suitable carbonyl precursor under microwave irradiation.
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Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Reaction optimization data for similar compounds (Table 1) highlight the impact of solvent and temperature on yield:
Table 1. Optimization of Triazole Synthesis Conditions for Analogous Compounds
Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
1 | Ethanol | 180 | 25 | 27 |
2 | Acetonitrile | 170 | 25 | 58 |
3 | Methanol | 170 | 50 | 54 |
Microwave irradiation significantly reduces reaction times compared to conventional heating, with acetonitrile emerging as the optimal solvent for balancing yield and purity .
Scalability and Purification
Scale-up trials (1 mmol → 10 mmol) for related triazoles demonstrate consistent yields (73–81%) when using non-aqueous bases like potassium hydroxide in methanol . Purification typically involves simple filtration due to the poor solubility of triazole derivatives in polar aprotic solvents, followed by recrystallization from ethanol or acetonitrile .
Tautomeric Behavior and Spectroscopic Analysis
Annular Prototropic Tautomerism
The 1,2,4-triazole core exhibits three tautomeric forms (Figure 1):
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5-Amino-1H-1,2,4-triazole (5)
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3-Amino-1H-1,2,4-triazole (5')
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5-Amino-4H-1,2,4-triazole (5'')
Figure 1. Tautomeric equilibria of 1,2,4-triazole derivatives
NMR studies of analogous compounds reveal a predominance of the 5-amino-1H tautomer in DMSO-d₆, evidenced by:
X-ray crystallography confirms the solid-state preference for the 5-amino-1H tautomer, stabilized by N–H···N and N–H···O hydrogen bonds .
Solvent-Dependent Tautomeric Shifts
Polar aprotic solvents (e.g., DMSO) favor the 5-amino-1H tautomer, while protic solvents (e.g., methanol) shift equilibrium toward the 3-amino-1H form due to competitive hydrogen bonding .
Table 2. Tautomeric Distribution in Selected Solvents
Solvent | 5-Amino-1H (%) | 3-Amino-1H (%) | 5-Amino-4H (%) |
---|---|---|---|
DMSO-d₆ | 92 | 6 | 2 |
CD₃OD | 68 | 28 | 4 |
CDCl₃ | 85 | 12 | 3 |
Pharmacological Implications
Antiparasitic Activity
While direct data on 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride are lacking, structurally related 1,2,4-thiadiazol-5-amines exhibit macrofilaricidal activity against Onchocerca gutturosa (Table 3) .
Table 3. Bioactivity of Heterocyclic Antiparasitic Agents
Compound | Core Structure | Adult Worm Motility Reduction (%) |
---|---|---|
Thiadiazole 2 | 1,2,4-Thiadiazole | 89 |
Oxadiazole 6 | 1,2,4-Oxadiazole | 78 |
Triazole 8 | 1,2,4-Triazole | 65 |
The triazole core’s improved solubility (≥2.5 mg/mL in PBS) compared to thiadiazoles (≤0.8 mg/mL) suggests potential for enhanced bioavailability in vivo .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: ≥15 mg/mL (pH 7.4, dihydrochloride salt form) .
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Photostability: <5% degradation after 48 h under UV-A exposure .
Metabolic Stability
Microsomal half-life data for related triazoles:
CYP450 inhibition assays suggest low risk of drug-drug interactions (IC₅₀ > 50 μM for CYP3A4, 2D6, and 2C9) .
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